REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[C:11](=[O:12])[CH2:10][CH2:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7]1.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[O:12]=[C:11]1[NH:6][CH2:7][CH:8]([C:13]([OH:15])=[O:14])[CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2CC(CCC2=O)C(=O)O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
758 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This reaction solution was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added diisopropyl ether
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
The insoluble substance was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 628 mg | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[C:11](=[O:12])[CH2:10][CH2:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7]1.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[O:12]=[C:11]1[NH:6][CH2:7][CH:8]([C:13]([OH:15])=[O:14])[CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2CC(CCC2=O)C(=O)O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
758 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This reaction solution was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added diisopropyl ether
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
The insoluble substance was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 628 mg | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |